
Ferulic Acid-d3 4-O-Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferulic Acid-d3 4-O-Sulfate is a deuterium-labeled derivative of ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ferulic Acid-d3 4-O-Sulfate typically involves the sulfonation of deuterium-labeled ferulic acid. The process begins with the preparation of deuterium-labeled ferulic acid, which is then reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Ferulic Acid-d3 4-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent ferulic acid form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Deuterium-labeled ferulic acid.
Substitution Products: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Ferulic Acid-d3 4-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of phenolic compounds and their derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of ferulic acid in biological systems.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant activity.
Mecanismo De Acción
The mechanism of action of Ferulic Acid-d3 4-O-Sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Key targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and other antioxidant response elements.
Comparación Con Compuestos Similares
Ferulic Acid-d3 4-O-Sulfate is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in studies. Similar compounds include:
Ferulic Acid: The parent compound, widely studied for its antioxidant properties.
Caffeic Acid 4-O-Sulfate: Another phenolic sulfate with similar antioxidant activity.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Propiedades
Número CAS |
1795142-64-1 |
|---|---|
Fórmula molecular |
C10H10O7S |
Peso molecular |
277.261 |
Nombre IUPAC |
(E)-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3 |
Clave InChI |
PZPATWACAAOHTJ-CGLOQUBRSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |
Sinónimos |
3-[3-(Methoxy-d3)-4-(sulfooxy)phenyl]-2-propenoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


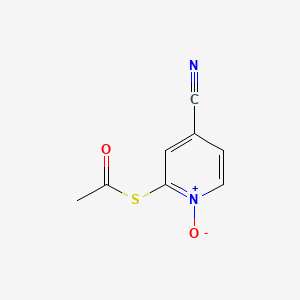
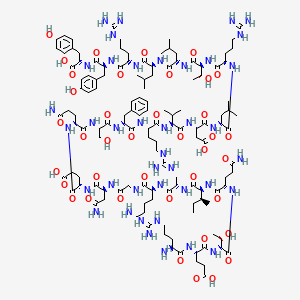
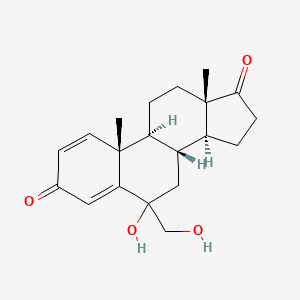
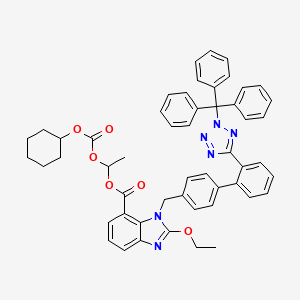

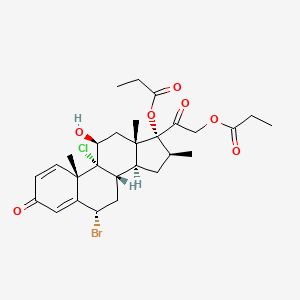
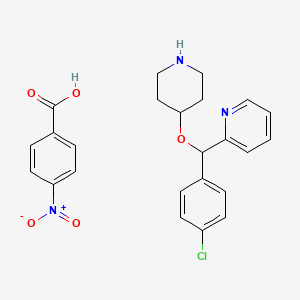

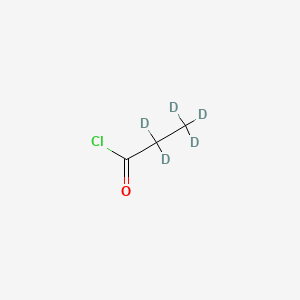
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)
![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)
